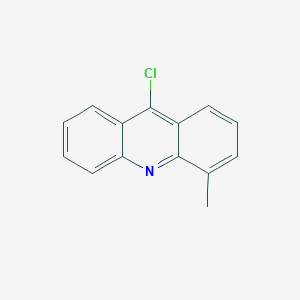

9-Chloro-4-methylacridine

Übersicht

Beschreibung

9-Chloro-4-methylacridine is a heterocyclic compound with the molecular formula C₁₄H₁₀ClN . It belongs to the acridine family, which has been actively researched due to its potential as a therapeutic agent for various disorders, including cancer, Alzheimer’s disease, and bacterial/protozoal infections . Acridine derivatives exhibit diverse biological and photochemical effects, making them intriguing candidates for drug development.

Synthesis Analysis

The synthetic methods for preparing acridine derivatives involve various steps. Notably, aza-acridines and other heteroatom-substituted acridines have gained attention. Researchers focus on varying substituents’ type and position on the acridine core to enhance applicability. A fundamental structural feature shared by acridine derivatives like acriflavine and proflavine is the acridine-3,6-diamine scaffold. These compounds have been identified as potent antibacterial agents and are still used as disinfectants .

Molecular Structure Analysis

The molecular structure of 9-Chloro-4-methylacridine consists of an acridine core with a chlorine atom at the 9-position and a methyl group at the 4-position. The planar aromatic rings facilitate intercalation into double-stranded DNA, a crucial aspect of its biological activity .

Chemical Reactions Analysis

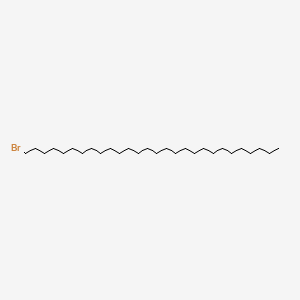

An initial mechanistic analysis suggests a favorable mechanism for its synthesis, involving carbene migratory insertion, β-hydride elimination, and intramolecular C-N cross-coupling. Researchers have achieved >90% yield using phosphorus-based ligands and bromoderivatives .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Catalytic Alkylation

9-Methylacridine, a close derivative of 9-Chloro-4-methylacridine, has been utilized as an effective ligand in catalyzing the alkylation of C(sp3)–H and C(sp2)–H bonds. This process is significant in the preparation of unnatural amino acids and geometrically controlled acrylic acids, showcasing its potential in synthetic chemistry and pharmaceutical applications (Zhu et al., 2014).

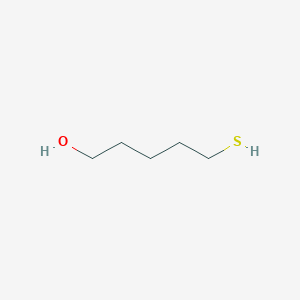

Mixed-Mode Stationary Phases in Chromatography

9-Methylacridine, synthesized through Bernthsen's reaction, has been used to functionalize silica, creating mixed-mode stationary phases in high-performance liquid chromatography (HPLC). These phases exhibit multiple interactions such as π-π stacking, reverse phase, hydrophilic interaction, and anion exchange, making them versatile for separating a wide range of organic compounds (Hosseini & Heydar, 2021).

Photocatalytic Dehalogenation

Derivatives of 10-Methylacridine, closely related to 9-Chloro-4-methylacridine, have demonstrated efficiency as stable photocatalysts in reductive dehalogenation processes. These processes are important in environmental chemistry for the treatment of halogenated compounds (Ishikawa & Fukuzumi, 1990).

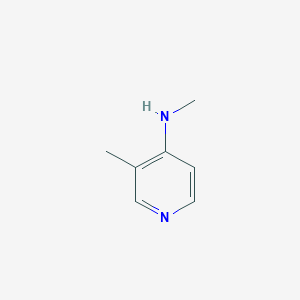

Synthesis and Antibacterial Activity

9-Methylaminoacridine derivatives, similar to 9-Chloro-4-methylacridine, have been synthesized and studied for their antimicrobial activities. These derivatives offer potential in the development of new antibacterial agents (Gaidukevich et al., 1976).

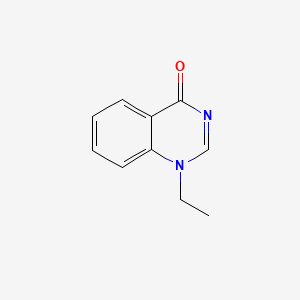

Antitumor Activity

2-Methyl-9-substituted acridines have shown notable antitumor activity, particularly in the context of DNA-intercalating agents. These findings highlight the potential therapeutic applications of acridine derivatives in cancer treatment (Kumar et al., 2017).

Eco-friendly Synthesis of Indoloacridines

9-Chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridines, synthesized using SnO2 nanoparticles, have been explored for their hemolytic and cytotoxic activities. This research contributes to eco-friendly methods in pharmaceutical synthesis (Roopan & Khan, 2011).

Eigenschaften

IUPAC Name |

9-chloro-4-methylacridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKBNMNIEHNIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346785 | |

| Record name | 9-Chloro-4-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro-4-methylacridine | |

CAS RN |

16492-11-8 | |

| Record name | 9-Chloro-4-methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-[(1,1-dimethylethoxy)methyl]-4-nitro-](/img/structure/B3048268.png)

![6-Fluorobenzo[h]quinoline](/img/structure/B3048281.png)